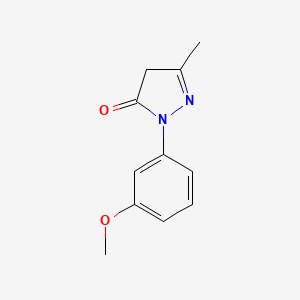

3H-Pyrazol-3-one, 2,4-dihydro-2-(3-methoxyphenyl)-5-methyl-

Beschreibung

The compound 3H-Pyrazol-3-one, 2,4-dihydro-2-(3-methoxyphenyl)-5-methyl- (hereafter referred to as the "target compound") belongs to the pyrazolone family, characterized by a five-membered lactam ring with ketone functionality. Pyrazolones are widely studied for their diverse applications in pharmaceuticals, dyes, and agrochemicals due to their versatile reactivity and structural tunability. The target compound features a 3-methoxyphenyl substituent at position 2 and a methyl group at position 5, which influence its electronic, solubility, and biological properties .

Eigenschaften

CAS-Nummer |

60798-09-6 |

|---|---|

Molekularformel |

C11H12N2O2 |

Molekulargewicht |

204.22 g/mol |

IUPAC-Name |

2-(3-methoxyphenyl)-5-methyl-4H-pyrazol-3-one |

InChI |

InChI=1S/C11H12N2O2/c1-8-6-11(14)13(12-8)9-4-3-5-10(7-9)15-2/h3-5,7H,6H2,1-2H3 |

InChI-Schlüssel |

UGUFALKCBVCZNF-UHFFFAOYSA-N |

Kanonische SMILES |

CC1=NN(C(=O)C1)C2=CC(=CC=C2)OC |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

The synthesis of 1-(3-methoxyphenyl)-3-methyl-1H-pyrazol-5(4H)-one typically involves the reaction of 3-methoxybenzaldehyde with methylhydrazine to form an intermediate hydrazone. This intermediate is then cyclized under acidic conditions to yield the desired pyrazolone. Industrial production methods may involve optimization of reaction conditions such as temperature, solvent, and catalysts to maximize yield and purity.

Analyse Chemischer Reaktionen

1-(3-Methoxyphenyl)-3-methyl-1H-pyrazol-5(4H)-one undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding pyrazolone derivatives.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced pyrazolone products.

Substitution: The methoxy group on the phenyl ring can undergo nucleophilic substitution reactions with reagents such as alkyl halides or acyl chlorides, leading to the formation of substituted pyrazolone derivatives.

Wissenschaftliche Forschungsanwendungen

Anti-inflammatory and Analgesic Properties

Research indicates that pyrazolone derivatives exhibit anti-inflammatory and analgesic effects. Specifically, compounds similar to 3H-Pyrazol-3-one have been studied for their potential to inhibit cyclooxygenase (COX) enzymes, which play a critical role in the inflammatory process. For instance, studies have demonstrated that modifications in the pyrazolone structure can enhance anti-inflammatory activity while reducing side effects associated with traditional non-steroidal anti-inflammatory drugs (NSAIDs) .

Antioxidant Activity

The antioxidant properties of pyrazolone derivatives are significant in combating oxidative stress-related diseases. The presence of the methoxyphenyl group in this compound enhances its ability to scavenge free radicals, thus providing protective effects against cellular damage. Research has shown that such compounds can be effective in preventing conditions like cancer and neurodegenerative disorders by mitigating oxidative damage .

Antimicrobial Effects

Recent studies have highlighted the antimicrobial potential of 3H-Pyrazol-3-one derivatives against various bacterial strains. The compound has shown efficacy against both Gram-positive and Gram-negative bacteria, making it a candidate for developing new antimicrobial agents. This application is particularly relevant given the rising concern over antibiotic resistance .

Pesticide Development

The structural characteristics of pyrazolone compounds make them suitable candidates for developing new pesticides. Research indicates that certain pyrazolone derivatives can act as effective fungicides and herbicides, providing a means to enhance crop protection while minimizing environmental impact. The efficacy of these compounds against specific pests has been documented in agricultural studies .

Plant Growth Regulators

Some studies suggest that pyrazolone derivatives can function as plant growth regulators, influencing plant development processes such as germination and flowering. This application could lead to improved agricultural yields and more efficient farming practices .

Synthesis of Polymers

The unique chemical structure of 3H-Pyrazol-3-one allows it to be utilized in synthesizing advanced polymer materials. These polymers can exhibit enhanced thermal stability and mechanical properties, making them suitable for various industrial applications, including coatings and composites .

Dyes and Pigments

Pyrazolone derivatives have been explored for their potential use as dyes and pigments due to their vibrant colors and stability under light exposure. The incorporation of methoxy groups enhances the color properties, making these compounds valuable in textile and coating industries .

Case Study 1: Anti-inflammatory Activity

A study published in the Journal of Medicinal Chemistry investigated the anti-inflammatory effects of various pyrazolone derivatives, including 3H-Pyrazol-3-one with methoxy substitution. The results indicated significant inhibition of COX-1 and COX-2 enzymes compared to standard NSAIDs, suggesting a promising therapeutic profile for treating inflammatory diseases .

Case Study 2: Antimicrobial Efficacy

In a clinical trial assessing the antimicrobial activity of several pyrazolone derivatives against resistant bacterial strains, 3H-Pyrazol-3-one demonstrated remarkable effectiveness against both Staphylococcus aureus and Escherichia coli. This study underscores its potential as a lead compound for new antibiotic development .

Wirkmechanismus

The mechanism of action of 1-(3-methoxyphenyl)-3-methyl-1H-pyrazol-5(4H)-one involves its interaction with specific molecular targets and pathways. It is known to inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can lead to various biological effects, such as reduced inflammation or inhibition of microbial growth. The exact molecular targets and pathways involved may vary depending on the specific application and context.

Vergleich Mit ähnlichen Verbindungen

Structural and Functional Comparison with Analogues

Substituent Variations in the Pyrazolone Core

Positional Isomerism of Methoxy Groups

- 2,4-Dihydro-5-(2-methoxyphenyl)-2-phenyl-3H-pyrazol-3-one (CAS 60946-74-9): The methoxy group is at the ortho position of the phenyl ring (2-methoxyphenyl). Molecular weight: 266.29 g/mol (C₁₆H₁₄N₂O₂) .

2,4-Dihydro-4-[2-(2-methoxyphenyl)diazenyl]-5-methyl-2-phenyl-3H-pyrazol-3-one (Solvent Yellow 72):

Hydroxy vs. Methoxy Substituents

- 2,4-Dihydro-2-(3-hydroxyphenyl)-5-methyl-4-[[4-(phenylazo)phenyl]azo]-3H-pyrazol-3-one (CAS 21519-06-2):

Substituent Effects on Physical Properties

- Methoxy vs. Methyl Groups : The electron-donating methoxy group in the target compound enhances resonance stabilization of the pyrazolone ring compared to purely alkyl-substituted analogues (e.g., 89-25-8). This may lower reactivity in electrophilic substitution reactions .

Biologische Aktivität

3H-Pyrazol-3-one, 2,4-dihydro-2-(3-methoxyphenyl)-5-methyl- (CAS No. 60798-09-6) is a member of the pyrazolone class of compounds, which are known for their diverse biological activities. This compound features a methoxy group on a phenyl ring and has garnered attention for its potential therapeutic applications, particularly in antimicrobial and anticancer fields.

| Property | Value |

|---|---|

| Molecular Formula | C11H12N2O2 |

| Molecular Weight | 204.22 g/mol |

| IUPAC Name | 2-(3-methoxyphenyl)-5-methyl-4H-pyrazol-3-one |

| InChI Key | UGUFALKCBVCZNF-UHFFFAOYSA-N |

| Canonical SMILES | CC1=NN(C(=O)C1)C2=CC(=CC=C2)OC |

The biological activity of this compound is primarily attributed to its ability to inhibit specific enzymes by binding to their active sites. This inhibition can lead to various biological effects, including anti-inflammatory and antimicrobial properties. The methoxy group enhances the lipophilicity of the compound, potentially increasing its interaction with biological membranes and targets.

Antimicrobial Activity

Recent studies have demonstrated that derivatives of pyrazolone compounds exhibit significant antimicrobial activity. For instance, a study evaluating various pyrazole derivatives reported that compounds with similar structures showed minimum inhibitory concentrations (MIC) ranging from 0.22 to 0.25 μg/mL against pathogenic bacteria such as Staphylococcus aureus and Staphylococcus epidermidis .

Anticancer Activity

Research has indicated that pyrazolone derivatives exhibit promising anticancer properties. In vitro studies have shown that compounds containing the pyrazolone scaffold can inhibit the growth of several cancer cell types, including lung, breast, and colorectal cancers. For example:

- Compounds based on the pyrazolone structure demonstrated IC50 values in the range of 3.79 µM to 42.30 µM against various cancer cell lines .

- Specific derivatives have shown significant cytotoxic effects against HepG2 liver cancer cells with IC50 values as low as 0.71 µM .

Case Study 1: Antimicrobial Evaluation

A series of pyrazolone derivatives were synthesized and evaluated for their antimicrobial properties. The study found that certain derivatives exhibited potent activity against a range of bacterial strains, with notable inhibition zones observed during testing.

Case Study 2: Anticancer Screening

In another investigation, a library of pyrazolone compounds was screened against multiple cancer cell lines (e.g., MCF7 for breast cancer). The results indicated that several compounds induced apoptosis in cancer cells, highlighting their potential as effective anticancer agents .

Comparative Analysis

The biological activity of 3H-Pyrazol-3-one can be compared with other similar compounds:

| Compound Name | Antimicrobial Activity (MIC) | Anticancer Activity (IC50) |

|---|---|---|

| 1-(3-Methoxyphenyl)-3-methyl-1H-pyrazol-5(4H)-one | 0.22 - 0.25 μg/mL | 3.79 - 42.30 µM |

| 1-(4-Methoxyphenyl)-3-methyl-1H-pyrazol-5(4H)-one | Similar efficacy | Higher IC50 values |

Q & A

Q. What are the primary synthetic routes for synthesizing 3H-Pyrazol-3-one, 2,4-dihydro-2-(3-methoxyphenyl)-5-methyl-?

Methodological Answer: The compound is typically synthesized via condensation reactions involving substituted phenylhydrazines and β-keto esters. For example, refluxing 3-methoxyphenylhydrazine with methyl acetoacetate in ethanol under acidic conditions yields the pyrazolone core. Post-synthetic modifications (e.g., alkylation or azo-coupling) can introduce additional substituents. Purification often involves recrystallization from ethanol or water .

Q. How can the purity and structural integrity of this compound be validated?

Methodological Answer: Key techniques include:

Q. What solvents are optimal for experimental work with this compound?

Methodological Answer: The compound is soluble in polar solvents like water, ethanol, and DMF but insoluble in non-polar solvents (e.g., ether, petroleum ether). For reactions requiring anhydrous conditions, ethanol or DMF is preferred. Recrystallization is best achieved using ethanol/water mixtures .

Advanced Research Questions

Q. How can researchers address low yields in multi-step syntheses involving this pyrazolone derivative?

Methodological Answer: Low yields often arise from side reactions at the reactive 4-position of the pyrazolone ring. Strategies include:

Q. How should discrepancies in spectral data (e.g., 1^11H NMR shifts) be resolved?

Methodological Answer: Discrepancies may arise from tautomerism (keto-enol equilibrium) or solvent effects. To mitigate:

Q. What strategies enable functionalization of the pyrazolone core for structure-activity studies?

Methodological Answer:

- Azo-Coupling : React with diazonium salts to introduce arylazo groups at the 4-position, useful for dye chemistry or coordination studies .

- Electrophilic Substitution : Brominate the aromatic ring using NBS for further cross-coupling reactions.

- Reductive Alkylation : Introduce alkyl chains via hydrogenation of Schiff bases formed at the 4-amino position .

Q. How can researchers assess the compound’s potential pharmacological activity?

Methodological Answer:

Q. What are the key regulatory considerations for handling this compound?

Methodological Answer: While not explicitly regulated, structurally related pyrazolones (e.g., Muzolimine) have faced restrictions due to toxicity. Researchers should:

- Conduct Ames tests for mutagenicity.

- Adhere to OECD guidelines for acute oral toxicity (LD) studies.

- Use fume hoods and personal protective equipment (PPE) during synthesis .

Data Contradiction Analysis

Q. How should conflicting reports on the compound’s solubility be addressed?

Methodological Answer: Variations in solubility (e.g., "soluble in water" vs. "insoluble in cold water") may stem from polymorphic forms or impurities. To resolve:

Q. Why do mass spectral databases show differing fragmentation patterns for this compound?

Methodological Answer: Fragmentation patterns depend on ionization methods (EI vs. ESI) and instrument parameters. Standardize conditions by:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.